Dichomitone

CAS No.:

Cat. No.: VC1873134

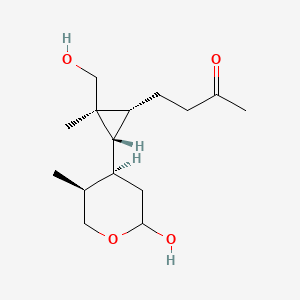

Molecular Formula: C15H26O4

Molecular Weight: 270.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O4 |

|---|---|

| Molecular Weight | 270.36 g/mol |

| IUPAC Name | 4-[(1R,2S,3S)-2-(hydroxymethyl)-3-[(4R,5S)-2-hydroxy-5-methyloxan-4-yl]-2-methylcyclopropyl]butan-2-one |

| Standard InChI | InChI=1S/C15H26O4/c1-9-7-19-13(18)6-11(9)14-12(5-4-10(2)17)15(14,3)8-16/h9,11-14,16,18H,4-8H2,1-3H3/t9-,11+,12-,13?,14+,15+/m1/s1 |

| Standard InChI Key | XWGMWDXATZANIP-KNTYYSJVSA-N |

| Isomeric SMILES | C[C@@H]1COC(C[C@@H]1[C@H]2[C@H]([C@]2(C)CO)CCC(=O)C)O |

| Canonical SMILES | CC1COC(CC1C2C(C2(C)CO)CCC(=O)C)O |

Introduction

Chemical Identity and Classification

Dichomitone is a sesquiterpene isolated from the fungus Dichomitus squalens. It is specifically classified as a 1,10-seco-2,3-seco-aromadendrane, representing a rearranged sesquiterpene skeleton with specific bond cleavages . The compound is one of three notable sesquiterpenes obtained from mycelial solid cultures of this white-rot fungus, alongside dichomitol (a rearranged hirsutane) and 2β,13-dihydroxyledol (an aromadendrane) .

Sesquiterpenes like dichomitone consist of three isoprene units, forming a 15-carbon skeleton with diverse structural arrangements. The "seco" prefix in its classification indicates specific bond cleavages in the parent aromadendrane skeleton, contributing to its unique molecular architecture.

Nomenclature and Identification

Dichomitone may also be referred to as DICHOMITIN-C in some scientific literature, though this alternative nomenclature appears less frequently . The compound was first reported in scientific literature in 2004, when researchers isolated it during investigations of metabolites from Dichomitus squalens cultures.

Structural Characteristics and Properties

Dichomitone's structure was determined through comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . As a 1,10-seco-2,3-seco-aromadendrane, it features a complex rearranged terpene skeleton that distinguishes it from more common sesquiterpene structures.

Structural Relationships

Dichomitone belongs to a family of structurally related compounds isolated from the same fungal source. The table below presents the key sesquiterpenes identified from Dichomitus squalens:

| Compound | Structural Classification | Source | Year Identified |

|---|---|---|---|

| Dichomitone | 1,10-seco-2,3-seco-aromadendrane | Dichomitus squalens mycelial cultures | 2004 |

| Dichomitol | Rearranged hirsutane | Dichomitus squalens mycelial cultures | 2004 |

| 2β,13-dihydroxyledol | Aromadendrane | Dichomitus squalens mycelial cultures | 2004 |

These compounds likely share biosynthetic origins, derived from common precursors through different enzymatic modifications within the fungal secondary metabolism.

Research Methodology and Analytical Approaches

The elucidation of dichomitone's structure and biological activity involved several analytical techniques common in natural product research. The identification process typically follows this sequence:

-

Cultivation of Dichomitus squalens under controlled conditions

-

Extraction of metabolites from mycelial cultures

-

Chromatographic separation to isolate individual compounds

-

Structural elucidation using spectroscopic methods (NMR, MS)

-

Biological activity assessment against target organisms

These approaches are consistent with standard natural product discovery workflows, where isolation is followed by structure determination and biological evaluation.

Comparative Analysis with Related Compounds

Dichomitone shares structural similarities with other sesquiterpenes, particularly those with rearranged carbon skeletons. The aromadendrane skeleton that forms the basis of dichomitone's structure is found in various natural products with diverse biological activities.

The structural relationship between dichomitone and other sesquiterpenes from Dichomitus squalens provides insights into the biosynthetic capabilities of this fungus. The concurrent production of structurally diverse sesquiterpenes suggests the presence of versatile terpene synthases and modifying enzymes within the fungal secondary metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume